6-O-Tosyl-D-mannose 6-O-Tosyl-D-mannose
Brand Name: Vulcanchem
CAS No.: 105265-64-3
VCID: VC0141556
InChI: InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O
Molecular Formula: C₁₃H₁₈O₈S
Molecular Weight: 334.34

6-O-Tosyl-D-mannose

CAS No.: 105265-64-3

Cat. No.: VC0141556

Molecular Formula: C₁₃H₁₈O₈S

Molecular Weight: 334.34

* For research use only. Not for human or veterinary use.

6-O-Tosyl-D-mannose - 105265-64-3

Specification

CAS No. 105265-64-3
Molecular Formula C₁₃H₁₈O₈S
Molecular Weight 334.34
IUPAC Name [(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O

Introduction

Chemical Structure and Properties

6-O-Tosyl-D-mannose (CAS: 105265-64-3) is a tosylated derivative of D-mannose where the primary hydroxyl group at the C-6 position is modified with a p-toluenesulfonyl (tosyl) group. This modification creates a good leaving group that facilitates further chemical transformations through nucleophilic substitution reactions.

Structural Characteristics

The compound has the following structural parameters:

PropertyValue
Molecular FormulaC13H18O8S
Molecular Weight334.34 g/mol
IUPAC Name[(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate
CAS Number105265-64-3

The structure combines the mannose sugar scaffold with a tosyl group at the C-6 position, maintaining the stereochemistry of the parent D-mannose at the remaining positions. The tosyl group serves as an excellent leaving group, making this compound particularly useful in synthetic organic chemistry .

Synthesis Methods

Several synthetic routes have been developed to prepare 6-O-Tosyl-D-mannose, with the selective tosylation of the primary hydroxyl group being the most common approach.

Direct Tosylation

The most straightforward method involves selective tosylation of the primary hydroxyl group of D-mannose:

  • D-Mannose is treated with p-toluenesulfonyl chloride (TsCl)

  • Reaction is typically conducted in the presence of a base such as pyridine or triethylamine

  • Temperature is maintained at 0-25°C to ensure selectivity for the primary hydroxyl group

  • Reaction time typically ranges from 2-6 hours

Protected Mannose Derivatives

For improved selectivity, synthesis is often performed using partially protected mannose derivatives:

Starting MaterialConditionsYieldReference
D-MannoseTsCl, Pyridine, 0°C to rt, 2.5h65-75%
Protected D-mannoseTsCl, 2,6-di-tert-butylpyridine, DMF, 0°C70-80%
Mannose functionalized dendrimerTsCl, 2,6-di-tert-butylpyridine, DMF, 0°CVariable

The tosylation typically proceeds with high regioselectivity for the primary C-6 hydroxyl group due to its higher reactivity and lower steric hindrance compared to the secondary hydroxyl groups .

Reactivity and Chemical Transformations

The tosyl group at the C-6 position functions as an excellent leaving group, enabling various chemical transformations that are essential in carbohydrate chemistry.

Nucleophilic Substitution Reactions

6-O-Tosyl-D-mannose undergoes SN2 displacement reactions with various nucleophiles:

  • Azide substitution: Reaction with sodium azide to form 6-azido-6-deoxy-D-mannose

  • Halogenation: Conversion to 6-halo-6-deoxy-D-mannose derivatives

  • Thiolation: Formation of 6-thio-derivatives with appropriate sulfur nucleophiles

  • Amination: Introduction of amino functionality at the C-6 position

Applications in Carbohydrate Chemistry

6-O-Tosyl-D-mannose serves as a versatile building block in carbohydrate chemistry with numerous applications.

Glycoconjugate Synthesis

This compound plays a crucial role in the synthesis of various glycoconjugates:

  • Preparation of mannose-based oligosaccharides

  • Synthesis of glycolipids and glycopeptides

  • Construction of carbohydrate-based biomolecules

Synthesis of Modified Carbohydrates

The compound facilitates the preparation of various modified carbohydrate derivatives:

Target CompoundReaction TypeStarting MaterialReference
Triazolo-linked oligomannosidesClick chemistry6-O-Tosyl-D-mannose derivatives
6-O-substituted D-mannose analogsNucleophilic substitution6-O-Tosyl-D-mannose
Thiourea-containing glycoconjugatesTosylate displacement6-O-Tosyl-D-mannose
C16-DABCO functionalized dendrimersSN2 displacementMannose functionalized dendrimer with 6-O-tosyl groups

These modified carbohydrates have applications in medicinal chemistry, particularly in the development of glycomimetics and carbohydrate-based drugs.

Biological Significance and Medicinal Applications

While 6-O-Tosyl-D-mannose itself is primarily a synthetic intermediate, compounds derived from it have shown interesting biological properties.

Antimicrobial Properties

Derivatives of 6-O-Tosyl-D-mannose have demonstrated antimicrobial activity:

  • Inhibition of bacterial adhesion to host cells

  • Potential applications in combating antibiotic resistance

  • Interference with bacterial cell wall biosynthesis

Comparative Analysis with Related Compounds

Understanding the relationship between 6-O-Tosyl-D-mannose and similar compounds provides insight into their relative utility in synthetic applications.

Comparison with Other Mannose Derivatives

CompoundMolecular WeightKey FeaturePrimary ApplicationReference
6-O-Tosyl-D-mannose334.34 g/molGood leaving group at C-6Synthetic intermediate
6-O-Benzoyl-D-mannose284.26 g/molEster protection at C-6Protected building block
6-O-Benzyl-D-mannose256.25 g/molEther protection at C-6Orthogonally protected synthon
1-O-Benzyl 6-O-Tosyl-D-mannose424.5 g/molOrthogonal protectionComplex oligosaccharide synthesis

These structural variations significantly influence the reactivity and synthetic utility of these compounds, with 6-O-Tosyl-D-mannose being particularly valuable for its leaving group properties .

Comparison with Other Tosylated Sugars

Tosylated derivatives of different monosaccharides exhibit varying reactivities:

  • 6-O-Tosyl-D-mannose: Useful in mannose-specific glycoconjugates

  • Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose: Used in protected glucose modifications

  • 6-O-Tosyl derivatives of other hexoses (galactose, allose): Different stereochemical outcomes

Current Research and Future Directions

Research on 6-O-Tosyl-D-mannose continues to evolve, with several emerging applications in carbohydrate chemistry.

Recent Advances

Recent studies have expanded the utility of 6-O-Tosyl-D-mannose in various areas:

  • Development of click chemistry approaches for oligosaccharide synthesis

  • Application in glycodendrimer synthesis for targeted drug delivery

  • Utilization in the preparation of glycomimetics with enhanced biological properties

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